4-(Dibenzo[b,d]furan-3-yl)butanoic acid
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Overview
Description
4-(Dibenzo[b,d]furan-3-yl)butanoic acid is an organic compound with the molecular formula C16H14O3 It is a derivative of dibenzofuran, a heterocyclic aromatic compound consisting of two benzene rings fused to a central furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibenzo[b,d]furan-3-yl)butanoic acid typically involves the Friedel-Crafts acylation of dibenzofuran with succinic anhydride. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:
Friedel-Crafts Acylation: Dibenzofuran reacts with succinic anhydride in the presence of AlCl3 to form the acylated intermediate.
Hydrolysis: The intermediate is then hydrolyzed to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Dibenzo[b,d]furan-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield a carboxylic acid, while reduction with LiAlH4 can produce an alcohol.
Scientific Research Applications
4-(Dibenzo[b,d]furan-3-yl)butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 4-(Dibenzo[b,d]furan-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of protein tyrosine phosphatases, leading to altered cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound, which is structurally similar but lacks the butanoic acid group.
Benzofuran: A simpler analog with only one benzene ring fused to a furan ring.
Dibenzothiophene: A sulfur analog of dibenzofuran with similar aromatic properties.
Uniqueness
4-(Dibenzo[b,d]furan-3-yl)butanoic acid is unique due to the presence of the butanoic acid group, which imparts distinct chemical and biological properties. This functional group allows for further chemical modifications and enhances the compound’s solubility and reactivity.
Properties
CAS No. |
6948-74-9 |
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Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
4-dibenzofuran-3-ylbutanoic acid |
InChI |
InChI=1S/C16H14O3/c17-16(18)7-3-4-11-8-9-13-12-5-1-2-6-14(12)19-15(13)10-11/h1-2,5-6,8-10H,3-4,7H2,(H,17,18) |
InChI Key |
DGNIOFJTLFYLLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)CCCC(=O)O |
Origin of Product |
United States |
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